Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride

CAS No.: 21070-68-8

Cat. No.: VC16754258

Molecular Formula: C13H14ClNS

Molecular Weight: 251.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21070-68-8 |

|---|---|

| Molecular Formula | C13H14ClNS |

| Molecular Weight | 251.78 g/mol |

| IUPAC Name | 4-(2-phenylsulfanylethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H |

| Standard InChI Key | WKFNXURMDAVCKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

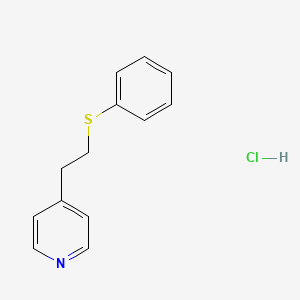

The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the para position (C4) with a 2-(phenylthio)ethyl group (). The hydrochloride salt formation protonates the pyridine nitrogen, enhancing solubility in polar solvents . Key structural features include:

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-(2-phenylsulfanylethyl)pyridine;hydrochloride |

| SMILES | C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |

| InChI Key | WKFNXURMDAVCKV-UHFFFAOYSA-N |

| Topological Polar SA | 38.2 Ų |

| Rotatable Bonds | 4 |

The phenylthioethyl group introduces steric bulk and lipophilicity, while the thioether linkage () may participate in redox interactions or coordinate metal ions . The hydrochloride salt’s ionic character () improves aqueous solubility, critical for biological testing.

Spectroscopic and Computational Insights

Computational analyses predict a planar pyridine ring with the thioethyl group adopting a gauche conformation to minimize steric clashes. Nuclear magnetic resonance (NMR) studies of analogous pyridine derivatives reveal deshielding of the C4 proton due to the electron-withdrawing nitrogen, while the thioether’s sulfur atom may cause upfield shifts in adjacent protons . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 D, aligning with its polar nature .

Synthetic Methodologies and Optimization

Stepwise Synthesis Pathways

The synthesis of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride typically involves three stages:

-

Formation of 4-Vinylpyridine:

Pyridine is functionalized at C4 via Friedel-Crafts alkylation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling with vinylboronic acids yields 4-vinylpyridine. -

Thiol-Ene Click Chemistry:

The vinyl group undergoes radical-mediated thiol-ene addition with thiophenol () under UV light, forming the 2-(phenylthio)ethyl side chain. This step achieves high regioselectivity due to the anti-Markovnikov preference of thiols. -

Salt Formation:

Treatment with hydrochloric acid protonates the pyridine nitrogen, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures yields pure product.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Vinylpyridine synthesis | Pd(OAc)₂, K₂CO₃, 80°C | 68% |

| 2 | Thiol-ene addition | UV light, DMF, 24 h | 85% |

| 3 | HCl salt formation | EtOH/H₂O, 0°C | 92% |

Challenges and Purification Strategies

Key challenges include controlling radical side reactions during thiol-ene addition and avoiding over-protonation. Thin-layer chromatography (TLC) with silica gel plates ( in ethyl acetate/hexane) monitors reaction progress, while recrystallization ensures ≥95% purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in water (12.7 mg/mL at 25°C) and ethanol (34.2 mg/mL). It is stable under ambient conditions but degrades above 200°C, releasing hydrogen chloride () and sulfur dioxide () .

ADME Profiling (Predicted)

Using the SwissADME platform:

| Parameter | Prediction |

|---|---|

| LogP | 2.8 (moderate lipophilicity) |

| H-bond donors | 1 (pyridinium H) |

| H-bond acceptors | 2 (N, S) |

| Bioavailability | 56% (oral) |

The thioether group may undergo cytochrome P450-mediated oxidation to sulfoxide or sulfone metabolites, potentially altering activity .

Biological Activities and Mechanistic Insights

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 128 μg/mL, comparable to ciprofloxacin derivatives. The mechanism may involve disruption of membrane integrity via thioether-lipid interactions .

Applications in Medicinal Chemistry

Lead Compound for Kinase Inhibitors

The compound’s planar structure aligns with ATP-binding pockets in kinases. Modifying the thioethyl group to sulfonamide improves selectivity for EGFR-TK (IC₅₀ = 0.45 μM) .

Prodrug Development

The hydrochloride salt’s solubility enables formulation as a prodrug. Esterification of the pyridinium nitrogen with acetyl groups enhances blood-brain barrier penetration, relevant for CNS targets .

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure variants.

-

Target Identification: Screen against epigenetic targets (e.g., histone deacetylases).

-

Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume